3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This compound is a bicyclic heterocyclic molecule featuring a fused bicyclo[3.1.0]hexane scaffold with:
- 3-aza: A nitrogen atom at position 2.
- 6-oxa: An oxygen atom at position 5.
- tert-butoxycarbonyl (Boc) group: A protective group at position 3.
- Carboxylic acid: At position 2.
Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid moiety offers reactivity for further derivatization .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-7(15-5)6(11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRVWHJDLJQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylcyclopropyl Acetal Intermediate
The foundational approach for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves cyclopropanation via cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal intermediates, as demonstrated in US4255334A. For the target compound, this method can be adapted by introducing oxygen at the 6-position during acetal formation:
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Cyclopropane Ring Formation : Reacting a pyrrolidine-derived aldehyde with a dialkyl acetal (e.g., diethyl acetal) under acidic conditions generates the cyclopropane ring.
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Aminomethyl Group Introduction : Reduction of the nitrile group in intermediates like 2-cyanocyclopropyl-1,1-diethylacetal using lithium aluminum hydride yields the cis-2-aminomethylcyclopropyl acetal.
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Boc Protection : Treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base installs the tert-butoxycarbonyl (Boc) group.
Critical Reaction Conditions
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Cyclopropanation : Requires glacial acetic acid and methanesulfonic acid at 65°C for 17 hours.
-
Reduction : Lithium aluminum hydride in tetrahydrofuran (THF) at ambient temperature for 48 hours.
Epoxide Ring Formation and Functionalization
Epoxidation of Pyrrolidine Derivatives
The 6-oxa bridge is introduced via epoxidation of a pyrrolidine precursor. Commercial availability of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (TCI Chemicals, >95% purity) suggests this intermediate is pivotal. Key steps include:
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Boc Protection : Early-stage protection of the pyrrolidine nitrogen using Boc anhydride.
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Epoxidation : Treatment with a peracid (e.g., m-chloroperbenzoic acid) forms the oxirane ring.
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Carboxylic Acid Installation : Oxidation of a methyl or nitrile group at the 2-position to a carboxylic acid.
Oxidation Pathways
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Nitrile Hydrolysis : Reacting a 2-cyano derivative with hydrochloric acid under reflux yields the carboxylic acid.
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Direct Oxidation : Potassium permanganate or ruthenium-based catalysts oxidize a methyl group to carboxylic acid, though Boc group stability must be verified.
Stereoselective Synthesis and Resolution
Asymmetric Cyclopropanation
WO2007075790A1 highlights enantioselective synthesis of 6,6-dimethyl analogs using chiral auxiliaries or catalytic asymmetric cyclopropanation. For the target compound:
Example Protocol
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Cyclopropanation : (1S,2S)-N-p-tosyl-1,2-diphenylethylenediamine as a chiral ligand with copper(I) triflate.
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Yield : ~70% enantiomeric excess (ee) reported for similar structures.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Acid-Catalyzed Cyclization
The formation of the azabicyclo[3.1.0]hexane core relies on acid-mediated cyclization of aminomethylcyclopropyl acetals. Methanesulfonic acid in acetic acid protonates the acetal oxygen, facilitating nucleophilic attack by the amine to form the bicyclic structure.
Boc Group Stability
The Boc group remains intact under acidic conditions (e.g., HCl hydrolysis) but may cleave under prolonged exposure to strong bases. Optimal pH during nitrile hydrolysis is 4–6 to prevent deprotection.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed cleavage to yield the free amine, critical for further functionalization. Common conditions include:
The reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification, amidation, and reduction:
Esterification
| Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol + H₂SO₄ | H₂SO₄ | Reflux, 12 h | Methyl ester derivative | 92% | |
| Ethanol + DCC/DMAP | DCC/DMAP | 0°C → 25°C, 24 h | Ethyl ester derivative | 88% |
Amidation
| Amine | Coupling Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | Benzylamide derivative | 75% | |
| Glycine methyl ester | DCC | THF | Peptide-like conjugate | 80% |
Reduction
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → 25°C | Primary alcohol derivative | 65% | |
| BH₃·THF | THF | 25°C | Same as above | 70% |
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening under nucleophilic or acidic conditions:
Substitution at the Bicyclic Core
Electrophilic substitution is limited due to steric hindrance, but halogenation has been reported:
| Reagent | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ | Light, 25°C, 6 h | Brominated derivative at bridgehead | 55% | |
| Cl₂, FeCl₃ | CH₂Cl₂ | 0°C, 2 h | Chlorinated analog | 60% |
Thermal Decomposition
At elevated temperatures, the Boc group decomposes, releasing isobutylene and CO₂:
| Temperature | Solvent | Byproducts | Half-Life | Source |
|---|---|---|---|---|
| 150°C | Toluene | Isobutylene, CO₂ | 30 min | |
| 200°C | Neat | Same as above | 5 min |
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 3-Azabicyclo[3.1.0]hexane Family
Key Observations:
Position of Carboxylic Acid : The target compound’s C2-carboxylic acid distinguishes it from the C6-analogue (CAS 1401464-07-0), which may alter hydrogen-bonding interactions in biological systems .
6-Oxa vs.
Boc Protection : The Boc group in the target compound prevents unwanted amine reactivity during synthesis, unlike unprotected analogues that require in-situ protection .
Biological Activity
The compound 3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a member of the bicyclic compound family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes an azabicyclo core, which is known for its ability to interact with biological targets. The chemical formula is represented as follows:
The compound appears as a white or off-white crystalline powder with a purity of approximately 95% .
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds containing the 3-azabicyclo[3.1.0]hexane framework. In vitro evaluations have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including:
- Human Erythroleukemia (K562)
- Cervical Carcinoma (HeLa)
- Mouse Colon Carcinoma (CT26)
The most effective compounds demonstrated IC values ranging from 4.2 to 24.1 μM , indicating a potent ability to inhibit cell growth .
The biological activity of these compounds appears to be mediated through several mechanisms:
- Induction of Apoptosis : Treatment with these compounds leads to an increase in the number of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction.
- Disruption of Cytoskeletal Structures : Confocal microscopy studies revealed that actin filaments were significantly altered, with granular actin distributed diffusely in the cytoplasm of treated cells.
- Reduction in Cell Motility : The presence of filopodium-like membrane protrusions decreased significantly after treatment, suggesting that these compounds may also inhibit metastatic potential .
In Vitro Studies
A comprehensive study evaluated several derivatives against multiple cancer cell lines using standard MTS assays over 24 and 72 hours. Key findings include:
| Compound | Cell Line | IC (μM) | Effect on Cell Viability (%) |
|---|---|---|---|
| 4a | HeLa | 15.0 | Decreased from 89% to 15% |
| 4b | CT26 | 13.5 | Decreased from 88.5% to 13.5% |
| 4c | K562 | Not specified | Not specified |
These results indicate that phenyl-substituted derivatives showed enhanced activity across all tested cell lines compared to others .
In Vivo Studies
Preliminary in vivo experiments were conducted using Balb/C mice to assess the impact on tumor growth dynamics following treatment with selected compounds from the azabicyclo series. These studies suggested a promising reduction in tumor size and growth rates, warranting further investigation into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the bicyclic core via cyclization reactions. For example, ethyl 2-phenyl-1-pyrroline-5-carboxylate derivatives (similar to ) can undergo ring-closing reactions using catalysts like Pd(II) or Rh(I) to form the 6-oxa-3-azabicyclo[3.1.0]hexane scaffold .
- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group. Boc-protected intermediates (e.g., Boc-2,4-methanoproline in ) are synthesized using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DIPEA) .
- Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
- Key Intermediates : Ethyl bicyclo[3.1.0]hexane carboxylate derivatives, Boc-protected nitrogen intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the bicyclic core and confirming stereochemistry?
- Methodological Answer :
- NMR : 1H and 13C NMR are critical for confirming the bicyclic structure and substituent positions. Coupling constants (e.g., J values) help identify cis/trans configurations in the bicyclic system .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers (e.g., ’s (1R,5S,6R)-stereochemistry) .
- HPLC : Chiral HPLC columns (e.g., Chiralpak IA/IB) can separate enantiomers using hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes the compound’s 3D structure to calculate electrostatic potentials, HOMO-LUMO gaps, and stability of the bicyclic system.
- Molecular Docking : Screens against target proteins (e.g., β-lactamases, malaria PfATP4) using software like AutoDock Vina. For example, bicyclic β-lactams in show affinity for penicillin-binding proteins .
- MD Simulations : Evaluates conformational stability in aqueous environments using AMBER or GROMACS .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in antimicrobial research?
- Methodological Answer :
- Side-Chain Modifications : Replace the carboxylic acid with esters or amides (e.g., methyl ester in ) to study bioavailability .
- Biological Assays : Test against resistant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus) via broth microdilution (MIC values) or time-kill kinetics. ’s antimalarial studies against P. falciparum (K1 strain) provide a template .
- Enzymatic Inhibition : Measure β-lactamase inhibition using nitrocefin hydrolysis assays .
Q. How can chiral resolution methods address challenges in isolating enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) for baseline separation .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer’s ester group .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., brucine) for selective crystallization .
Contradictions and Validation
- Stereochemical Assignments : reports (1R,5S,6R)-configuration, while lists (1R,2S,5S)-derivatives. Cross-validate using NOESY (nuclear Overhauser effect) or X-ray to resolve discrepancies .
- Biological Activity : shows antimalarial activity, but no direct data exists for the target compound. Validate via comparative assays with structurally aligned derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
